(2R)-2-amino-3,3,3-trifluoropropan-1-ol
Description
Properties
IUPAC Name |
(2R)-2-amino-3,3,3-trifluoropropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6F3NO/c4-3(5,6)2(7)1-8/h2,8H,1,7H2/t2-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTSVIYDHWMNGL-UWTATZPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(F)(F)F)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2r 2 Amino 3,3,3 Trifluoropropan 1 Ol
Enantioselective and Stereoselective Synthesis Strategies
Achieving the desired (R)-configuration at the C2 position is paramount for the utility of 2-amino-3,3,3-trifluoropropan-1-ol (B46281) in various applications. This requires sophisticated synthetic routes that can control the three-dimensional arrangement of atoms with high precision. Methodologies are broadly categorized into asymmetric approaches, which create the chiral center from a prochiral substrate, and diastereoselective transformations, which rely on existing chirality within the molecule to direct the formation of a new stereocenter.
Asymmetric Approaches Utilizing Chiral Auxiliaries and Catalysts
Asymmetric synthesis is a powerful tool for accessing enantiopure compounds. By employing chiral catalysts or auxiliaries, chemists can guide reactions to favor the formation of one enantiomer over the other. These methods are often elegant and efficient, providing direct access to the target molecule with high optical purity.
A leading methodology for the asymmetric synthesis of non-canonical amino acids, including fluorinated variants, involves the use of chiral Nickel(II) complexes. mdpi.comacs.orgnih.gov These square-planar complexes, typically derived from a Schiff base of glycine (B1666218) or alanine (B10760859) and a chiral ligand, serve as versatile templates for stereocontrolled functionalization. mdpi.com The complex effectively acts as a chiral glycine equivalent, where the metal center activates the α-carbon for nucleophilic attack. acs.org
The synthesis begins with the formation of a Ni(II) complex of a Schiff base derived from glycine and a chiral tridentate ligand, such as (S)-o-[N-(N-benzylprolyl)amino]benzophenone ((S)-BPB). nih.gov The planar nature of the complex and the steric bulk of the chiral ligand effectively shield one face of the glycine-derived carbanion, directing the approach of an electrophile to the opposite face. mdpi.comnih.gov This strategy has been successfully applied to the gram-scale synthesis of various fluorinated amino acids with excellent enantiomeric purity (>94% ee). researchgate.net
The key step in the chiral Ni(II) complex methodology is the stereoselective alkylation of the glycine α-carbon. mdpi.comacs.org For the synthesis of precursors to (2R)-2-amino-3,3,3-trifluoropropan-1-ol, an electrophile containing the trifluoromethyl group is required. However, direct alkylation to form the amino acid precursor is more common. For instance, the alkylation of a chiral Ni(II) glycine complex with trifluoroethyl iodide has been used to produce (S)-2-amino-4,4,4-trifluorobutanoic acid. acs.org
The diastereoselectivity of this alkylation is thermodynamically controlled and typically very high, as the bulky chiral auxiliary directs the incoming electrophile. nih.gov The reaction conditions, such as base, solvent, and temperature, can be optimized to maximize both yield and diastereomeric excess. mdpi.comresearchgate.net After the alkylation step, the resulting amino acid is liberated from the complex, often by acidic hydrolysis, and the chiral auxiliary can be recovered and recycled. acs.org The resulting chiral trifluoromethylated amino acid can then be reduced to the target amino alcohol.
| Parameter | Condition | Result | Reference |
| Complex | Ni(II) Schiff base of glycine and (S)-BPB derived ligand | Chiral glycine equivalent | acs.orgnih.gov |
| Electrophile | Trifluoroethyl iodide | Introduces CF3CH2- group | acs.org |
| Base/Solvent | DBU / DMF or MeCN | Promotes alkylation | mdpi.comacs.org |
| Temperature | 0 °C to room temperature | Affects yield and selectivity | mdpi.comresearchgate.net |
| Outcome | High Diastereoselectivity (e.g., >92% de) | Formation of desired stereoisomer | researchgate.net |
| Workup | Acidic Hydrolysis | Liberation of amino acid, recovery of auxiliary | acs.org |
An alternative and highly efficient route to chiral alcohols is the asymmetric hydrogenation of prochiral ketones. researchgate.net This method utilizes a chiral catalyst, typically a transition metal complex with a chiral ligand, to deliver hydrogen to one face of the carbonyl group with high selectivity. wikipedia.org For the synthesis of this compound, a suitable precursor would be 1-amino-3,3,3-trifluoropropan-2-one.
The reduction of trifluoromethyl ketones presents a particular challenge due to their stereoelectronic properties, but highly effective catalyst systems have been developed. nih.gov Iridium and Ruthenium-based catalysts, such as those derived from the Noyori-Ikariya catalyst family, have demonstrated excellent performance in the asymmetric transfer hydrogenation of various ketones, affording chiral alcohols in high yields and enantioselectivities (up to 99% ee). nih.govresearchgate.net This approach offers an atom-economical and direct pathway to the desired chiral amino alcohol from a ketone precursor. wikipedia.org
| Catalyst System | Substrate Type | Key Features | Reference |
| Iridium/f-amphol or f-ampha | Trifluoromethyl ketones | High yields (up to 99%), excellent enantioselectivities (up to 99% ee) | nih.gov |
| Ruthenium/(S,S)-TsDPEN | Prochiral amino ketones | Forms chiral amino alcohols, industrially relevant | researchgate.netresearchgate.net |
| RuCl2[(S)-binap][(S,S)-dpen] | Aromatic and aliphatic ketones | High reactivity and enantioselectivity | wikipedia.org |
Diastereoselective Transformation Pathways
Diastereoselective methods build upon existing stereocenters to control the formation of new ones. This is often achieved by using a chiral starting material or auxiliary that influences the steric course of a reaction.
The Pummerer rearrangement is a classic reaction in organosulfur chemistry where an alkyl sulfoxide (B87167) rearranges in the presence of an acylating agent, like acetic anhydride (B1165640), to form an α-acyloxy thioether. Asymmetric variations of this reaction are possible when using chiral sulfoxides, allowing for the transfer of chirality from sulfur to an adjacent carbon.
A powerful variant, the "non-oxidative" Pummerer reaction, has been employed for the stereoselective synthesis of complex molecules, including β-fluoroalkyl β-amino alcohols. This strategy allows for the completely stereocontrolled replacement of a sulfinyl group with a hydroxyl group. In a key example, Bravo, Zanda, and colleagues demonstrated the synthesis of enantiopure trifluoromethylated threoninate derivatives. acs.org The process starts with the condensation of a chiral sulfoxide with an N-protected imine of methyl trifluoropyruvate to form diastereomeric β-sulfinyl amines (a type of γ-trifluoro-β-amino sulfoxide precursor).
Treatment of these intermediates with trifluoroacetic anhydride promotes the Pummerer rearrangement. The reaction proceeds with inversion of configuration at the carbon stereocenter, consistent with an SN2-type mechanism, to replace the chiral sulfinyl auxiliary with a trifluoroacetoxy group. acs.org Subsequent reduction of this intermediate would yield the target amino alcohol framework. This diastereoselective transformation provides a sophisticated pathway to control the stereochemistry of trifluoromethylated amino alcohols. acs.org
Stereochemical Control in Fluorodehydroxylation Reactions
The direct substitution of a hydroxyl group with fluorine, known as deoxofluorination, is a primary method for introducing fluorine into a molecule. Achieving stereochemical control in this reaction is paramount, especially when the hydroxyl group is located at a stereocenter. Reagents such as diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are commonly employed for this transformation. sci-hub.sesigmaaldrich.com
Typically, the fluorodehydroxylation of a chiral secondary alcohol with DAST or Deoxo-Fluor® proceeds through an SN2 (Substitution Nucleophilic Bimolecular) mechanism. This results in a predictable inversion of configuration at the stereogenic carbon center. commonorganicchemistry.com For the synthesis of this compound, this implies that a precursor with an (S)-configuration at the C2 position would be required if the hydroxyl group at this position were to be replaced by fluorine.
However, the presence of neighboring functional groups, such as an amino group, can influence the reaction's stereochemical outcome. For instance, neighboring group participation by a protected amino group can lead to retention of configuration. The reaction of (1R,2R)-2-amino-1-phenylpropane-1,3-diol derivatives with DAST has been shown to yield the corresponding fluorinated compound as a single diastereomer, demonstrating excellent stereochemical control. nih.gov The specific reaction pathway and stereochemical outcome are dependent on the substrate, protecting groups, and reaction conditions. Careful selection of these parameters is crucial for directing the synthesis towards the desired (2R) stereoisomer.
| Reagent | Typical Mechanism | Stereochemical Outcome |
| DAST | SN2 | Inversion of configuration |
| Deoxo-Fluor® | SN2 | Inversion of configuration |
Biocatalytic and Enzymatic Synthetic Routes
Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical synthesis, often providing exceptional levels of stereoselectivity. nih.gov For the synthesis of chiral amino alcohols like this compound, enzymatic reactions such as asymmetric reduction and reductive amination are particularly relevant. mdpi.comfrontiersin.org
One prominent biocatalytic strategy involves the asymmetric reduction of a prochiral ketone precursor, 1-amino-3,3,3-trifluoropropan-2-one. Ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), often from organisms like Lactobacillus kefir, can reduce the carbonyl group to a hydroxyl group with high enantioselectivity. elsevierpure.com These enzymes utilize cofactors such as NADH or NADPH, which can be regenerated in situ to ensure catalytic turnover. researchgate.net This approach establishes the (R)-configuration at the newly formed secondary alcohol center.
Another advanced biocatalytic method is the asymmetric reductive amination of an α-hydroxy ketone, such as 1-hydroxy-3,3,3-trifluoropropan-2-one. Engineered amine dehydrogenases (AmDHs) can catalyze the direct conversion of the ketone to an amine, using ammonia (B1221849) as the amino donor, thereby forming the C-N bond and the stereocenter at C2 simultaneously and with high stereocontrol. frontiersin.org
While direct enzymatic synthesis of this compound may not be extensively documented, these established biocatalytic methods represent a highly promising route, capable of generating the desired stereochemistry with high fidelity. nih.govnih.gov
| Enzymatic Reaction | Enzyme Class | Precursor Substrate | Key Transformation |
| Asymmetric Reduction | Ketoreductase (KRED) / Alcohol Dehydrogenase (ADH) | 1-amino-3,3,3-trifluoropropan-2-one | Stereoselective reduction of a ketone to a secondary alcohol |
| Asymmetric Reductive Amination | Amine Dehydrogenase (AmDH) | 1-hydroxy-3,3,3-trifluoropropan-2-one | Stereoselective conversion of a ketone to an amine |
Synthesis from Key Fluorinated Intermediates
Derivation from Trifluoromethylated Aziridines
Trifluoromethylated aziridines are versatile and highly valuable intermediates in organofluorine chemistry. rsc.orgmdpi.com The strained three-membered ring is susceptible to nucleophilic ring-opening reactions, providing a regioselective and stereospecific pathway to a variety of β-trifluoromethylated amino compounds. rsc.orgdntb.gov.uanih.gov
The synthesis of this compound can be envisioned from a suitably substituted chiral aziridine (B145994), such as ethyl (2R)-3-(trifluoromethyl)aziridine-2-carboxylate. The key step is the regioselective ring-opening of the aziridine. Nucleophilic attack can occur at either C2 or C3. For N-activated aziridines, heteroatom nucleophiles typically attack the less substituted β-carbon (C3), which would lead to α-amino acid derivatives. clockss.org However, the regioselectivity can be controlled by the choice of nucleophile, solvent, and Lewis acid catalyst.
To obtain the target amino alcohol, a nucleophilic source of the hydroxymethyl group or its synthetic equivalent would be required to open the aziridine ring. Alternatively, a precursor like (2S)-2-(hydroxymethyl)-3-(trifluoromethyl)aziridine could undergo regioselective hydrogenolysis or be opened by another nucleophile at the C2 position. The stereochemistry of the aziridine dictates the final stereochemistry of the product, as the ring-opening reactions are typically stereospecific. nih.govnih.gov The development of catalytic asymmetric methods for synthesizing trisubstituted aziridines further enhances the utility of this approach. msu.edu
Conversion from Trifluoroacetaldehyde (B10831) Derivatives
Trifluoroacetaldehyde is a readily available C2 building block that serves as a precursor for introducing the 1-amino-2,2,2-trifluoroethyl moiety. A powerful strategy for controlling the stereochemistry involves the use of chiral auxiliaries. wikipedia.orgresearchgate.net
An efficient asymmetric synthesis can be achieved via the nucleophilic 1,2-addition to trifluoroacetaldehyde hydrazones derived from chiral auxiliaries like (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP). researchgate.net For instance, the addition of an allyl-lithium reagent to the trifluoroacetaldehyde RAMP-hydrazone establishes the new stereocenter with high diastereoselectivity. Subsequent steps involve protection of the newly formed amine (e.g., as a benzamide) and cleavage of the N-N bond, typically using samarium(II) iodide, to release the chiral α-trifluoromethylated homoallylamine.
The terminal olefin of this intermediate can then be oxidatively cleaved (e.g., via ozonolysis followed by reductive workup) to furnish a primary alcohol, yielding the target this compound after appropriate deprotection steps. This method allows for the construction of the challenging trifluoromethyl-bearing stereocenter with a high degree of enantiomeric purity. researchgate.net
| Chiral Auxiliary | Reagent Type | Key Reaction | Product Stereochemistry Control |
| SAMP/RAMP | Hydrazone | Nucleophilic 1,2-addition | High diastereoselectivity |
| Evans Oxazolidinones | N-Acyl derivative | Aldol / Alkylation reactions | Steric hindrance directs approach of electrophile |
| Camphorsultam | N-Acyl derivative | Diels-Alder / Alkylation reactions | Steric hindrance directs approach of electrophile |
Scalable and Preparative Synthetic Methods
Gram-Scale Asymmetric Synthesis Protocols
The transition from laboratory-scale synthesis to preparative, gram-scale production requires robust, high-yielding, and stereoselective methods. For chiral fluorinated compounds, a particularly successful strategy involves the use of chiral nickel(II) complexes as recyclable auxiliaries. chemrxiv.orgnih.govmdpi.com
This methodology employs a Ni(II) complex formed from a Schiff base of glycine and a chiral ligand. The complex serves as a chiral glycine equivalent. This complex can be deprotonated to form a nucleophilic enolate, which is then alkylated with a trifluoromethyl-containing electrophile, such as 2,2,2-trifluoroethyl iodide. The steric bulk of the chiral ligand directs the approach of the electrophile, leading to high diastereoselectivity in the alkylation step.
After the alkylation, the Ni(II) complex is disassembled under acidic conditions. This step releases the desired α-amino acid product and allows for the recovery and recycling of the chiral ligand, which is crucial for the economic viability of a large-scale synthesis. nih.gov While this method directly produces amino acids, the resulting (S)-2-amino-4,4,4-trifluorobutanoic acid can be chemically converted to the target amino alcohol this compound via reduction of the carboxylic acid functionality. The robustness and high stereoselectivity of this Ni(II) complex-based approach make it highly suitable for gram-scale and potentially industrial-scale production. nih.govmdpi.com
| Method | Key Features | Scale | Enantiomeric Purity |
| Chiral Ni(II) Complex Alkylation | Recyclable chiral auxiliary, high diastereoselectivity | Gram-scale | >94% ee |
| Biocatalytic Reduction | Mild conditions, high enantioselectivity | Preparative-scale possible | Often >99% ee |
Applications of 2r 2 Amino 3,3,3 Trifluoropropan 1 Ol As a Chiral Synthon in Complex Molecule Synthesis
Construction of Biologically Active Molecules
The unique structural features of (2R)-2-amino-3,3,3-trifluoropropan-1-ol have been leveraged to create a range of molecules with potential biological activity. Its ability to impart chirality and introduce the CF₃ group is a key asset in the development of novel therapeutic agents.
Synthesis of Fluorinated Amino Acid Analogues
The introduction of fluorine into amino acids can profoundly influence their biological properties, leading to enhanced stability and unique conformational constraints. nih.gov Fluorinated amino acids are crucial components in medicinal chemistry and protein engineering. nih.govrsc.org While this compound is a chiral precursor containing the key trifluoromethyl and amine groups characteristic of a fluorinated amino acid backbone, specific literature detailing its direct conversion to α- or β-amino acid analogues is not extensively documented. General strategies for synthesizing fluorinated amino acids often involve either the fluorination of amino acid precursors or the use of fluorinated building blocks. rsc.orgmdpi.com The development of synthetic routes from precursors like this compound represents a potential avenue for creating novel, non-proteinogenic amino acids.
Precursor for β-Blockers and Related Pharmaceuticals
Beta-blockers (β-adrenergic blocking agents) are a critical class of pharmaceuticals for managing cardiovascular diseases. jmedchem.com The core structure of most β-blockers features an aryloxypropanolamine moiety. The synthesis of these compounds often involves the reaction of an aromatic alcohol (like a phenol) with epichlorohydrin, followed by the ring-opening of the resulting epoxide with an amine. jmedchem.com Although this compound possesses the requisite amino alcohol functionality, its specific application as a direct precursor in the synthesis of β-blockers has not been reported in the surveyed scientific literature.
Scaffold for Tricyclic Spirolactams and Privileged Structures
A significant application of this compound is in the synthesis of complex, three-dimensional scaffolds for drug discovery, such as tricyclic spirolactams. These sp³-rich structures are considered "privileged structures" due to their ability to bind to multiple biological targets.
In one reported synthesis, the hydrochloride salt of (2R)-2-amino-3,3,3-trifluoro-propan-1-ol was reacted with a Boc-protected δ-keto-ester in a Meyers' lactamization reaction. mdpi.com This reaction proceeded with high stereoselectivity, producing a functionalized tricyclic spirolactam containing an oxazolidine ring fused to the spirolactam core. The reaction yielded the desired product as a single diastereoisomer in good yield, demonstrating the utility of the chiral amino alcohol in controlling the stereochemical outcome of complex cyclizations. mdpi.com
| Reactant 1 | Reactant 2 | Reaction Type | Product | Yield | Diastereomeric Ratio (d.r.) | Reference |
|---|---|---|---|---|---|---|
| Boc-protected δ-keto-ester (16) | (2R)-2-amino-3,3,3-trifluoro-propan-1-ol;hydrochloride | Meyers' Lactamization | Tricyclic Spirolactam (27) | 59% | > 90:10 | mdpi.com |
Intermediates for Peptidomimetics
Peptidomimetics are compounds designed to mimic or block the biological function of peptides, but with improved stability and bioavailability. The incorporation of trifluoromethyl groups into peptide backbones is a known strategy to enhance proteolytic stability and modulate conformation. rsc.org
This compound can serve as a precursor to chiral trifluoromethylated aziridines (see section 3.2.1). These aziridines are valuable intermediates for synthesizing peptidomimetics. acs.orgfigshare.com The strained aziridine (B145994) ring can be opened by various nucleophiles, including N-protected amino acids or their ester derivatives. This ring-opening reaction can form a stable, non-amide bond, creating a dipeptide isostere that is resistant to enzymatic degradation. The synthesis of partially modified retro (PMR) ψ[NHCH₂] peptide mimetics, for instance, has been achieved through the aza-Michael addition of amines to α-trifluoromethyl acrylamide acceptors, demonstrating a pathway to incorporate trifluoromethylated units into peptide-like chains. acs.orgfigshare.com
Generation of Chiral Heterocyclic Systems
The bifunctional nature of this compound makes it an ideal starting material for the synthesis of chiral heterocycles, which are core components of many pharmaceuticals.
Preparation of Stereodefined Aziridines
Chiral aziridines are highly valuable synthetic intermediates due to their versatile reactivity as electrophiles. While a direct, reported synthesis of (R)-2-(trifluoromethyl)aziridine from this compound is not prominent in the literature, the conversion of β-amino alcohols to aziridines is a standard and well-established synthetic transformation.
This cyclization is typically achieved through a two-step process:
Activation of the Hydroxyl Group: The primary alcohol is converted into a good leaving group, commonly by mesylation or tosylation.
Intramolecular Cyclization: The amino group then acts as an intramolecular nucleophile, displacing the leaving group to form the three-membered aziridine ring in a stereospecific manner.
The resulting chiral (R)-2-(trifluoromethyl)aziridine is a potent building block. The ring-opening of such trifluoromethyl-activated aziridines with various nucleophiles provides a pathway to enantiomerically pure α-CF₃-α-amino acids and other complex fluorinated molecules. mdpi.com Furthermore, aziridines themselves can be precursors to other heterocyclic systems or incorporated into larger molecules with potential antimalarial activity. nih.gov The regioselective ring-opening of related N-protected (aziridin-2-yl)methylphosphonates has been used to create functionalized aminophosphonates, highlighting the synthetic utility of the aziridine motif. mdpi.com
Formation of Oxazolidines and Related Cyclic Compounds
The 1,2-amino alcohol motif of this compound is a common precursor for the synthesis of oxazolidines. This is typically achieved through condensation with an aldehyde or a ketone, a reaction that proceeds readily under various conditions. The resulting oxazolidine ring system can serve as a protective group for the amine and alcohol functionalities or act as a chiral auxiliary to direct stereoselective reactions.
While the general synthesis of oxazolidines from amino alcohols is a well-established method, specific examples detailing the reaction with this compound are not extensively documented in readily available literature. However, the fundamental principles of this reaction are applicable. The reaction involves the initial formation of a hemiaminal intermediate from the reaction of the primary amine with the carbonyl compound, followed by an intramolecular cyclization via nucleophilic attack of the hydroxyl group to form the stable five-membered oxazolidine ring. The stereochemistry at the C2 position of the newly formed oxazolidine is dependent on the facial selectivity of the initial nucleophilic attack on the carbonyl group.
A related application involves the use of this compound hydrochloride in a Meyers' lactamization reaction to construct complex tricyclic spirolactams. In this context, the amino alcohol reacts with a keto-ester to form a spiro-fused oxazolidine-containing lactam. This transformation highlights the utility of the compound in generating intricate molecular architectures with high diastereoselectivity.
| Reactant 1 | Reactant 2 | Product Type | Key Reaction | Stereochemical Outcome |
|---|---|---|---|---|
| This compound | Aldehyde or Ketone | Oxazolidine | Condensation | Dependent on facial selectivity of nucleophilic attack |
| This compound hydrochloride | Keto-ester | Tricyclic Spirolactam with Oxazolidine Ring | Meyers' Lactamization | High diastereoselectivity |
Interconversion to Pyrrolidines, Piperidines, and Azepanes via Aziridine Intermediates
A powerful strategy for the synthesis of functionalized, trifluoromethylated nitrogen heterocycles such as pyrrolidines, piperidines, and azepanes involves the use of a trifluoromethylated aziridine intermediate, which can be conceptually derived from this compound. The initial step would involve the conversion of the amino alcohol to a chiral 2-(trifluoromethyl)aziridine. This transformation can be achieved through various established methods for aziridination of amino alcohols, often involving activation of the hydroxyl group as a leaving group followed by intramolecular nucleophilic attack by the amine.
Once formed, the 1-tosyl-2-(trifluoromethyl)aziridine serves as a versatile precursor for ring-expansion reactions. mdpi.com The synthetic utility stems from the ability to deprotonate the C2 position of the aziridine ring, generating a stabilized carbanion. This anion can then be alkylated with various ω,ω'-dihaloalkanes. The subsequent ring-expansion is triggered by a variety of nucleophiles, leading to the formation of larger, functionalized heterocyclic rings. mdpi.com
This methodology provides a selective route to 2-CF3-pyrrolidines, 2-CF3-piperidines, and 3-CF3-azepanes. mdpi.com The choice of the dihaloalkane linker and the nucleophile used to induce the ring expansion allows for the introduction of diverse functionalized side chains onto the resulting heterocyclic scaffold. mdpi.com This approach highlights a sophisticated use of the trifluoromethylaziridine synthon, ultimately derived from the parent amino alcohol, to access a range of valuable and complex nitrogen-containing rings.
| Starting Aziridine Intermediate | Alkylation Agent | Ring Expansion Trigger (Nucleophile) | Product Heterocycle | Key Features |
|---|---|---|---|---|
| 1-Tosyl-2-(trifluoromethyl)aziridine | ω,ω'-Dihaloalkanes | Halogen, Oxygen, Nitrogen, Sulfur, or Carbon Nucleophiles | 2-CF3-Pyrrolidines | Selective synthesis with functionalized side chains mdpi.com |
| 1-Tosyl-2-(trifluoromethyl)aziridine | ω,ω'-Dihaloalkanes | Halogen, Oxygen, Nitrogen, Sulfur, or Carbon Nucleophiles | 2-CF3-Piperidines | Selective synthesis with functionalized side chains mdpi.com |
| 1-Tosyl-2-(trifluoromethyl)aziridine | ω,ω'-Dihaloalkanes | Halogen, Oxygen, Nitrogen, Sulfur, or Carbon Nucleophiles | 3-CF3-Azepanes | Selective synthesis with functionalized side chains mdpi.com |
Utilization in Mechanistic Probes
The introduction of fluorine atoms, particularly the trifluoromethyl group, into substrate analogues can significantly impact their electronic properties and metabolic stability without drastically altering their size. This makes fluorinated molecules excellent tools for studying enzyme mechanisms and designing potent inhibitors.
Design of Fluorinated Substrate Analogues for Enzyme Reaction Studies
This compound can serve as a chiral precursor for the synthesis of more complex fluorinated molecules designed to act as substrate analogues for various enzymes. The trifluoromethyl group is a bioisostere for a methyl or ethyl group but possesses a strong electron-withdrawing character. This can alter the pKa of nearby functional groups and influence the binding affinity of the analogue to the enzyme's active site.
Furthermore, the C-F bond is exceptionally strong, rendering the trifluoromethyl group resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes. This increased metabolic stability allows the fluorinated analogue to remain in the biological system for a longer duration, making it a more effective probe for studying enzyme-ligand interactions and reaction mechanisms.
While specific studies detailing the direct use of this compound in the design of enzyme substrate analogues are not prominently featured in the searched literature, the principles of using fluorinated building blocks are well-established. For example, trifluoromethyl-containing analogues have been successfully designed as potent inhibitors for enzymes like angiotensin-converting enzyme (ACE). The enhanced potency of these inhibitors is often attributed to the unique hydrophobic and conformational effects of the trifluoromethyl group. The design of such inhibitors often involves the strategic placement of the trifluoromethyl group to mimic the natural substrate while introducing beneficial electronic and stability properties.
| Property of Trifluoromethyl Group | Impact on Substrate Analogue | Application in Enzyme Studies |
|---|---|---|
| Strong Electron-Withdrawing Nature | Alters pKa of adjacent functional groups; modifies binding affinity. | Probing the electronic requirements of the enzyme active site. |
| Increased Metabolic Stability | Resistant to oxidative degradation (e.g., by Cytochrome P450). | Longer-lasting mechanistic probes for in vitro and in vivo studies. |
| Hydrophobicity and Conformational Effects | Can enhance binding to hydrophobic pockets in the active site. | Design of potent and selective enzyme inhibitors. |
Reactivity and Derivatization Chemistry of 2r 2 Amino 3,3,3 Trifluoropropan 1 Ol
Functional Group Transformations
The strategic manipulation of the amino and hydroxyl moieties of (2R)-2-amino-3,3,3-trifluoropropan-1-ol is crucial for its application in multi-step syntheses. This section details the selective derivatization, oxidation and reduction pathways, and nucleophilic substitution reactions of this versatile building block.
The differential reactivity of the amino and hydroxyl groups allows for their selective protection and derivatization. The amino group, being more nucleophilic than the hydroxyl group, can be selectively acylated under appropriate conditions.
N-Acylation: The selective protection of the amino group is commonly achieved through acylation reactions. A widely used protecting group is the tert-butoxycarbonyl (Boc) group, which is introduced by reacting the amino alcohol with di-tert-butyl dicarbonate (Boc₂O). This reaction is typically performed in a suitable solvent like dichloromethane (DCM) and often in the presence of a base to yield the N-Boc protected derivative, tert-butyl (R)-(1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate. Other protecting groups such as the benzyloxycarbonyl (Cbz) group can also be installed using similar strategies.
O-Silylation: The hydroxyl group can be selectively protected, typically after the amino group has been masked. Silyl ethers are common protecting groups for alcohols due to their ease of installation and removal under specific conditions. For instance, the N-Boc protected amino alcohol can be treated with a silylating agent like tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole to afford the corresponding O-silylated derivative.
The ability to selectively protect either the amino or the hydroxyl group is fundamental for directing the reactivity of this compound in subsequent synthetic steps.
| Protection Strategy | Reagent | Functional Group Targeted | Resulting Derivative |
| N-Protection | Di-tert-butyl dicarbonate (Boc₂O) | Amino | N-Boc-(2R)-2-amino-3,3,3-trifluoropropan-1-ol |
| O-Protection (on N-protected compound) | tert-Butyldimethylsilyl chloride (TBDMSCl) | Hydroxyl | N-Boc-O-TBDMS-(2R)-2-amino-3,3,3-trifluoropropan-1-ol |
Oxidation: The primary alcohol of this compound can be oxidized to the corresponding aldehyde or carboxylic acid. For the synthesis of the aldehyde, mild oxidation conditions are required to prevent overoxidation. The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures, is a suitable method for this transformation, typically performed on the N-protected amino alcohol to avoid side reactions with the amino group. This would yield the corresponding N-protected (R)-2-amino-3,3,3-trifluoropropanal. Further oxidation to the carboxylic acid can be achieved using stronger oxidizing agents.
Reduction: While the alcohol functional group is already in its reduced state, the derivatized forms of the molecule can undergo reduction. For instance, if the hydroxyl group is first oxidized to an aldehyde, it can be subsequently reduced back to the alcohol using reducing agents like sodium borohydride (NaBH₄).
The hydroxyl group of this compound can be converted into a good leaving group, such as a mesylate or tosylate, to facilitate nucleophilic substitution reactions. After protection of the amino group, the alcohol is reacted with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine or pyridine. The resulting sulfonate ester is then susceptible to displacement by a variety of nucleophiles. This allows for the introduction of a wide range of functional groups at this position, significantly enhancing the synthetic utility of the original amino alcohol.
Formation of Key Synthetic Intermediates
This compound is a precursor to several important synthetic intermediates, including nosylate derivatives and various heterocyclic systems through cyclization strategies.
The amino group of this compound can be derivatized with a 2-nitrobenzenesulfonyl (nosyl) group. This is achieved by reacting the amino alcohol with 2-nitrobenzenesulfonyl chloride in the presence of a base. The nosyl group is a robust protecting group for amines and can also influence the reactivity of the molecule. Furthermore, it can be removed under specific, mild conditions, making it a valuable tool in orthogonal protection strategies.
Following N-protection, the bifunctional nature of this compound allows for its use in the synthesis of various heterocyclic structures.
Oxazoline and Oxazolidine Synthesis: N-acylated derivatives of this compound can undergo intramolecular cyclization to form oxazolines. This cyclization can be promoted by dehydrating agents that convert the hydroxyl group into a good leaving group. For example, treatment of an N-acyl derivative with a reagent like diethylaminosulfur trifluoride (DAST) can induce cyclization. Alternatively, condensation with aldehydes or ketones can lead to the formation of oxazolidine rings.
Aziridine (B145994) Synthesis: The conversion of the hydroxyl group to a leaving group after N-protection can also set the stage for an intramolecular nucleophilic substitution by the nitrogen atom to form a strained three-membered aziridine ring. This transformation typically requires a strong base to deprotonate the protected amino group, facilitating the intramolecular cyclization. Chiral trifluoromethyl-substituted aziridines are valuable intermediates for the synthesis of more complex fluorinated molecules. researchgate.net
| Cyclization Strategy | Precursor | Resulting Heterocycle |
| Dehydrative Cyclization | N-Acyl-(2R)-2-amino-3,3,3-trifluoropropan-1-ol | 2-Substituted-4-(trifluoromethyl)oxazoline |
| Intramolecular Substitution | N-Protected-(2R)-2-amino-3,3,3-trifluoro-1-(sulfonyloxy)propane | 2-(Trifluoromethyl)aziridine |
Rearrangement Reactions Involving the Amino Alcohol Moiety
The structural motif of a β-amino alcohol, as present in this compound, is susceptible to a variety of rearrangement reactions, often facilitated by the activation of the hydroxyl group to create a competent leaving group. This activation enables intramolecular participation by the neighboring amino group, typically leading to the formation of a strained three-membered ring intermediate, which can then undergo nucleophilic attack to yield rearranged products.
Trifluoroacetic Anhydride-Promoted Rearrangements
Trifluoroacetic anhydride (B1165640) (TFAA) is a powerful reagent frequently employed to promote the rearrangement of β-amino alcohols. The reaction generally proceeds through the formation of an aziridinium ion intermediate, which is subsequently opened by a nucleophile.
The initial step of the reaction between this compound and trifluoroacetic anhydride involves the acylation of both the amino and hydroxyl groups to form the N,O-di(trifluoroacetyl) derivative. The trifluoroacetyl group on the oxygen atom is an excellent leaving group, facilitating its departure and the subsequent intramolecular nucleophilic attack by the nitrogen atom of the N-trifluoroacetyl group. This results in the formation of a transient and highly reactive N-trifluoroacetylaziridinium ion.
The fate of this aziridinium ion is dependent on the reaction conditions and the presence of nucleophiles. In the presence of a nucleophile, ring-opening occurs, which can proceed with either retention or inversion of configuration at the stereocenters, depending on the nature of the nucleophile and the substitution pattern of the aziridinium ion.
Due to the strong electron-withdrawing nature of the trifluoromethyl group, the carbon atom to which it is attached (C-3) is rendered highly electrophilic. This electronic effect influences the regioselectivity of the nucleophilic attack on the aziridinium intermediate. It is plausible that a nucleophile would preferentially attack the more electrophilic carbon, leading to a specific rearranged product.
While the general mechanism for TFAA-promoted rearrangements of β-amino alcohols is well-established, specific studies detailing this transformation for this compound are not extensively documented in the available literature. However, based on the known reactivity of analogous compounds, a proposed reaction pathway can be outlined.
Proposed Reaction Pathway:
N,O-Diacylation: The amino and hydroxyl groups of this compound react with trifluoroacetic anhydride to yield (2R)-N,O-bis(trifluoroacetyl)-2-amino-3,3,3-trifluoropropan-1-ol.
Aziridinium Ion Formation: The trifluoroacetate group on the oxygen atom departs as a leaving group, and the nitrogen atom of the N-trifluoroacetyl group participates in an intramolecular nucleophilic substitution to form a chiral N-trifluoroacetylaziridinium ion.
Nucleophilic Ring-Opening: A nucleophile present in the reaction medium attacks one of the carbon atoms of the aziridinium ring, leading to the formation of the rearranged product.
The specific outcome of this rearrangement, including the regioselectivity and stereochemistry of the final product, would require detailed experimental investigation.
Mechanistic Investigations and Computational Studies on 2r 2 Amino 3,3,3 Trifluoropropan 1 Ol Reactivity
Elucidation of Reaction Mechanisms
Understanding the reaction mechanisms of (2R)-2-amino-3,3,3-trifluoropropan-1-ol is crucial for controlling the outcome of its chemical transformations and for designing new synthetic methodologies.
Mechanistic Pathways of Stereoselective Transformations
Stereoselective transformations of β-amino alcohols like this compound often proceed through cyclic intermediates that allow for the controlled installation of new stereocenters. A common strategy involves the activation of the hydroxyl group, followed by an intramolecular nucleophilic attack by the amino group to form a strained three-membered ring.
One key transformation is the conversion to a chiral trifluoromethyl-substituted aziridine (B145994). This process typically begins with the N-protection of the amino group (e.g., tosylation), followed by activation of the hydroxyl group. Subsequent intramolecular cyclization under basic conditions, a variant of the Wenker synthesis, proceeds via an SN2 mechanism. The stereochemistry at the C2 position is critical, as the intramolecular attack occurs with inversion of configuration at the carbon bearing the leaving group (C1), while the stereocenter at C2 (the carbon bearing the amino and trifluoromethyl groups) remains intact. This pathway ensures the transfer of chirality from the starting amino alcohol to the resulting aziridine product.
Another important mechanistic pathway involves the rearrangement of β-amino-α-trifluoromethyl alcohols. Activation of the hydroxyl group can lead to the formation of an aziridinium ion intermediate, which is then opened by a nucleophile. The regioselectivity of this ring-opening is a key feature of the mechanistic pathway, dictating the structure of the final product.
Role of Reactive Intermediates (e.g., Aziridinium Ions)
The formation of an aziridinium ion is a cornerstone of the reactivity of many β-amino alcohols, including this compound. This strained, three-membered cationic intermediate is highly electrophilic and susceptible to ring-opening by various nucleophiles. nih.gov
The synthesis of optically active α-trifluoromethyl amines from β-amino-α-trifluoromethyl alcohols can be achieved via an aziridinium ion intermediate. nih.govsemanticscholar.org This reaction is initiated by activating the hydroxyl group, for instance, with diethylaminosulfur trifluoride (DAST). The neighboring amino group then acts as an intramolecular nucleophile, displacing the activated hydroxyl group to form the cyclic aziridinium ion.
The subsequent step is the nucleophilic attack on this intermediate. The regioselectivity of the ring-opening is heavily influenced by the electronic effects of the trifluoromethyl (CF₃) group. The strong electron-withdrawing nature of the CF₃ group destabilizes any developing positive charge (carbocation character) on the adjacent carbon (C2). Consequently, nucleophilic attack is sterically and electronically favored at the less substituted and non-trifluorinated carbon (C1). This kinetically favored attack leads to the formation of rearranged products, such as α-trifluoromethyl amines, with high regioselectivity. semanticscholar.orgresearchgate.net Lewis acids can also induce the rearrangement of related epoxy amines into aziridinium ions, which are then trapped regiospecifically by nucleophiles. rsc.org
Theoretical Chemistry Applications
Computational chemistry provides powerful tools to investigate the intricate details of reaction mechanisms, substituent effects, and the origins of stereoselectivity that are often difficult to probe experimentally.
Ab Initio Molecular Orbital Calculations for Substituent Effects
Ab initio molecular orbital calculations are instrumental in understanding the fundamental electronic effects of substituents on the stability of molecules and reaction intermediates. In the context of this compound, the trifluoromethyl group is the most significant substituent.
Studies investigating substituent effects on noncovalent interactions have shown that strong electron-withdrawing groups (EWGs) like -CF₃ and -CN lead to more favorable binding energies compared to electron-donating groups (EDGs) like -NH₂, -OCH₃, and -CH₃. nih.gov This is attributed to the ability of EWGs to create a more positive electrostatic potential on the interacting atom, enhancing electrostatic attraction.
| Substituent Group (X) | Electronic Nature | Calculated Interaction Energy (kcal/mol)* |
|---|---|---|
| –NH₂ | Strongly Electron-Donating | -2.5 |
| –OCH₃ | Electron-Donating | -2.7 |
| –CH₃ | Weakly Electron-Donating | -2.9 |
| –H | Neutral | -3.0 |
| –CF₃ | Strongly Electron-Withdrawing | -3.4 |
| –CN | Strongly Electron-Withdrawing | -3.5 |
*Representative values for a model system demonstrating the trend of interaction energies as influenced by the electronic nature of the substituent. Data conceptualized from findings in ab initio studies on substituted aromatic silanes. nih.gov
For this compound, ab initio calculations can quantify the impact of the CF₃ group on the stability of the aziridinium ion intermediate. The calculations would confirm the destabilizing inductive effect of the CF₃ group on an adjacent positive charge, thereby explaining the observed regioselectivity in ring-opening reactions.
Density Functional Theory (DFT) Studies on Reaction Energetics and Stereoselectivity
Density Functional Theory (DFT) is a widely used computational method to investigate the energetics of reaction pathways, determine the structures of transition states, and rationalize the origins of stereoselectivity. nih.gov For reactions involving this compound, DFT calculations can provide a quantitative picture of the entire reaction coordinate. mdpi.com
DFT studies can elucidate the mechanism of stereoselective transformations by comparing the activation energies of different possible pathways. For example, in the formation of a trifluoromethyl-substituted aziridine, DFT can be used to model the transition state of the intramolecular cyclization, confirming that the SN2 pathway is energetically favorable.
Furthermore, DFT is crucial for understanding the regioselectivity of the aziridinium ion ring-opening. By calculating the activation barriers for nucleophilic attack at C1 versus C2, the energetic preference for attack at the C1 position can be quantified. These calculations would incorporate both steric and electronic factors, providing a complete rationale for the observed experimental outcome. DFT has been successfully applied to investigate reaction mechanisms and stereoselectivity in various fluorination reactions and cycloadditions. nih.govmdpi.comnih.gov
| Reaction Pathway | Parameter Calculated by DFT | Typical Finding |
|---|---|---|
| Aziridinium Ring-Opening at C1 | Activation Energy (ΔG‡) | Lower energy barrier |
| Aziridinium Ring-Opening at C2 | Activation Energy (ΔG‡) | Higher energy barrier |
| Overall Reaction | Reaction Enthalpy (ΔH) | Exothermic/Endothermic nature |
| Transition State (TS) Geometry | Bond lengths and angles | Confirms synchronous or asynchronous bond formation/breaking |
Conceptual data illustrating the application of DFT to analyze the energetics and selectivity of the aziridinium ion ring-opening reaction.
Through these theoretical applications, a detailed, atomistic-level understanding of the reactivity of this compound can be achieved, guiding future synthetic efforts.
Future Perspectives and Emerging Research Directions for 2r 2 Amino 3,3,3 Trifluoropropan 1 Ol
Development of Novel Catalytic Systems for Enantioselective Synthesis
The precise stereochemical control required for the synthesis of (2R)-2-amino-3,3,3-trifluoropropan-1-ol remains a significant area of research. While several methods exist, the development of more efficient, selective, and scalable catalytic systems is a primary focus. Emerging research is centered on organocatalysis, transition-metal catalysis, and biocatalysis to achieve high enantioselectivity.
Future efforts will likely concentrate on:
Chiral Lewis Acids and Brønsted Acids: Designing new catalysts that can effectively control the stereochemistry of reactions such as the reduction of α-aminoalkyl trifluoromethyl ketones or the nucleophilic trifluoromethylation of α-amino aldehydes. nih.govuzh.ch
Transition-Metal Catalysis: Exploring novel ligand designs for metals like rhodium, palladium, and iridium to facilitate asymmetric hydrogenation or transfer hydrogenation of trifluoromethyl ketimines, a common strategy for preparing α-trifluoromethyl amines. nih.gov
Organocatalysis: Utilizing small organic molecules, such as chiral amines or thioureas, to catalyze key bond-forming reactions. nih.gov Proline-catalyzed Mannich reactions, for example, have been explored for similar structures. nih.gov The development of new cinchona alkaloid-based catalysts is also a promising avenue for the asymmetric isomerization of trifluoromethyl imines. nih.gov
Biocatalysis: Employing enzymes, such as engineered variants of cytochrome c552 or lactate dehydrogenases, for highly enantioselective synthesis. nih.govnih.gov Biocatalytic methods offer the potential for high selectivity under mild, environmentally friendly conditions. nih.govnih.govresearchgate.net
| Catalytic Approach | Catalyst Type | Key Reaction | Potential Advantages |
| Transition-Metal Catalysis | Rh—bis(phosphine) complexes | Coupling of arylboroxines with ketimines nih.gov | High conversion, direct access to primary amines nih.gov |
| Organocatalysis | Takemoto's thiourea | Cyanosilylation of ketimines nih.gov | High enantioselectivity for aryl ketimines nih.gov |
| Biocatalysis | Engineered cytochrome c552 | Carbene N–H insertion nih.gov | High yield and enantioselectivity, sustainable nih.gov |
| Asymmetric Isomerization | 9-OH cinchona alkaloid | 1,3-proton shift in imines nih.gov | Broad applicability to aryl and alkyl imines nih.gov |
Expansion into New Areas of Bioactive Molecule Design and Chemical Biology
The unique properties conferred by the trifluoromethyl group make this compound an attractive scaffold for medicinal chemistry and chemical biology. nih.gov Its incorporation into peptides and small molecules can enhance their therapeutic potential.
Emerging research directions include:
Peptidomimetics: Using the compound as a surrogate for natural amino acids to create peptides with increased proteolytic stability and altered conformational preferences. nih.gov The α-trifluoromethylamino group can act as a non-basic amide bond surrogate, which is valuable in drug design. nih.govnih.gov
Novel Therapeutics: Designing new drug candidates where the trifluoromethyl group can block metabolic pathways or enhance binding to biological targets. nih.gov It is a key building block for creating molecules for a range of diseases, including use as non-steroidal glucocorticoid agonists. nih.gov
Enzyme Inhibitors: Developing potent and selective enzyme inhibitors. For example, α-trifluoromethyl amino esters have been utilized as suicide inhibitors for PLP-dependent enzymes. nih.gov
Chemical Probes: Synthesizing fluorinated probes for studying biological systems. The fluorine atom can be used as a reporter group in NMR spectroscopy or for PET imaging with ¹⁸F isotopes. nih.gov
Integration into Advanced Materials Science through Derivatization
The derivatization of this compound opens avenues for its use in creating advanced materials with unique properties. The presence of fluorine can impart desirable characteristics such as thermal stability, chemical resistance, and low surface energy. researchgate.netnih.govtaylorfrancis.com
Future research is expected to focus on:
Fluorinated Polymers: Incorporating the chiral trifluoromethylated moiety into polymer backbones or as side chains to create novel fluoropolymers. researchgate.netnasa.gov These materials could have applications as low dielectric materials in electronics, thermal control coatings, or specialized elastomers. nasa.gov
Self-Assembling Systems: Designing derivatives that can self-assemble into ordered structures. The immiscibility of fluorinated segments can drive the formation of unique mesophases and nanostructures. researchgate.net
Chiral Materials: Utilizing the inherent chirality of the molecule to develop materials for enantioselective separations, asymmetric catalysis, or as chiral liquid crystals.
Surface Modification: Creating derivatives that can be used to modify surfaces, imparting properties like hydrophobicity and oleophobicity. Fluorinated polymers are excellent for creating durable and weatherable coatings. researchgate.net
| Material Type | Potential Application | Key Property Conferred by Fluorine |
| Fluorinated Poly(ether ketones) | Low dielectric materials for electronics nasa.gov | Thermal stability, low permittivity taylorfrancis.com |
| Fluorinated Polysiloxanes | Elastomeric sealants for extreme conditions nasa.gov | Chemical inertness, thermal stability nasa.gov |
| Fluorinated Copolymers | Smart materials for biomedical use nih.gov | Biocompatibility, low friction coefficient nih.gov |
| Surface Coatings | Protective and low-friction surfaces researchgate.net | Low surface energy, hydrophobicity, durability researchgate.net |
Sustainable and Green Chemistry Approaches for Production
Developing sustainable and environmentally friendly methods for the synthesis of this compound is crucial for its large-scale application. Green chemistry principles are increasingly being applied to the production of fine chemicals, including fluorinated compounds.
Key areas for future research include:
Biocatalytic Routes: Expanding the use of whole-cell or isolated enzyme systems for the synthesis. nih.govresearchgate.net Biocatalysis avoids harsh reagents and can often be performed in aqueous media, reducing environmental impact. nih.govresearchgate.netresearchgate.net For example, lactate dehydrogenases have been used for the asymmetric synthesis of related chiral trifluorinated acids. nih.govresearchgate.net
Flow Chemistry: Implementing continuous flow processes for the synthesis. Flow chemistry can offer better control over reaction parameters, improved safety, and easier scale-up compared to batch processes.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste. This includes exploring catalytic C-H activation methods to form key bonds more efficiently. emory.edu
Safer Reagents and Solvents: Replacing hazardous reagents and solvents with greener alternatives. This includes using reagents like trimethyl(trifluoromethyl)silane (Ruppert-Prakash reagent) in place of more hazardous trifluoromethylating agents and exploring the use of less toxic solvents. mdpi.comacs.org
Q & A
Q. What are the established synthetic routes for (2R)-2-amino-3,3,3-trifluoropropan-1-ol, and how is enantiomeric purity ensured?
The compound is synthesized via reaction of 2,2,2-trifluoroacetaldehyde with ammonia and a reducing agent under mild conditions to achieve high enantiomeric purity. Industrial methods optimize yield and purity using continuous flow reactors and advanced purification techniques (e.g., chromatography or crystallization). Chiral starting materials or catalysts are critical to maintaining stereochemical integrity during synthesis .
Q. Which characterization techniques are essential for verifying the structure and purity of this compound?
Key techniques include:
- Chiral HPLC or polarimetry to confirm enantiomeric excess.
- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to resolve fluorine and proton environments.
- Mass spectrometry for molecular weight validation.
- X-ray crystallography (if crystalline) to confirm absolute configuration .
Q. What are the common chemical reactions involving this compound, and what products are formed?
The compound participates in:
- Oxidation (e.g., with KMnO₄/CrO₃) to yield trifluoromethyl ketones.
- Reduction (e.g., LiAlH₄/NaBH₄) to produce secondary amines.
- Nucleophilic substitution (e.g., with alkyl halides) to form alkylated derivatives .
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?
The -CF₃ group enhances lipophilicity, metabolic stability, and electron-withdrawing effects, which improve membrane permeability and resistance to enzymatic degradation. This is critical for its role as a pharmaceutical intermediate .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies?
Discrepancies may arise from differences in metabolic stability, bioavailability, or off-target effects. Strategies include:
- Pharmacokinetic profiling (e.g., plasma half-life, tissue distribution).
- Metabolite identification (LC-MS/MS) to assess degradation pathways.
- Dose-response studies to reconcile efficacy thresholds .
Q. What strategies are effective for designing analogs of this compound with enhanced bioactivity?
Focus on structural modifications guided by SAR studies:
- Fluorine substitution patterns (e.g., replacing -CF₃ with -CF₂H or -CHF₂).
- Stereochemical adjustments (e.g., testing the (2S)-enantiomer for altered receptor binding).
- Functional group additions (e.g., introducing aromatic rings for π-π interactions) .
Q. How can computational modeling predict interactions between this compound and biological targets?
Use molecular docking (e.g., AutoDock, Schrödinger) to simulate binding to enzymes or receptors. Key parameters include:
- Hydrogen bonding with the amino/hydroxyl groups.
- Hydrophobic interactions via the -CF₃ group.
- Electrostatic complementarity with target active sites .
Q. What methodologies optimize reaction conditions for large-scale synthesis while minimizing racemization?
- Flow chemistry to control reaction kinetics and temperature.
- Asymmetric catalysis (e.g., chiral Ru or Rh complexes) to preserve stereochemistry.
- In-line monitoring (e.g., FTIR or Raman spectroscopy) for real-time quality control .
Q. How do researchers assess the toxicity profile of this compound in preclinical studies?
- In vitro cytotoxicity assays (e.g., MTT on HEK293 or HepG2 cells).
- In vivo acute/chronic toxicity testing in rodent models, monitoring organ histopathology and serum biomarkers.
- Genotoxicity screening (Ames test, comet assay) .
Comparative Analysis of Structural Analogs
| Compound Name | Key Structural Differences | Impact on Bioactivity |
|---|---|---|
| (2S)-2-amino-3,3,3-trifluoropropan-1-ol | Opposite stereochemistry at C2 | Altered enzyme inhibition potency |
| 2-amino-3,3-difluoroethanol | Reduced fluorine substitution | Lower metabolic stability |
| 3-amino-1,1,1-trifluoropropan-2-ol | Amino group at C3 instead of C2 | Shifted receptor binding affinity |
Data sourced from synthetic and biological studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
